(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect the amino group during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Protected Amino Acid: The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-throughput synthesis of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This reaction is crucial in peptide synthesis to expose the amino group for further coupling reactions.
Coupling Reactions: The exposed amino group can undergo coupling reactions with other protected amino acids or peptide fragments to form longer peptide chains. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium salts like HATU.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide (DCC), HATU, and bases like N-methylmorpholine (NMM).
Major Products
The major products of these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is used extensively in solid-phase peptide synthesis (SPPS). It allows for the stepwise construction of peptides with high precision and efficiency.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. These peptides can serve as substrates, inhibitors, or probes in various biochemical assays.
Medicine
In medicine, peptides synthesized from this compound are investigated for their therapeutic potential. They can act as drugs or drug candidates for treating diseases such as cancer, diabetes, and infectious diseases.
Industry
In the pharmaceutical industry, this compound is used in the development and production of peptide-based drugs. It is also employed in the synthesis of peptide vaccines and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides synthesized using ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid depends on their specific sequences and targets. Generally, these peptides interact with proteins, enzymes, or receptors to modulate biological processes. The Fmoc group itself does not participate in the biological activity but serves as a protective group during synthesis.
Comparison with Similar Compounds
Similar Compounds
®-3-((((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid): Another protected phenylalanine derivative, but with a tert-butoxycarbonyl (Boc) group instead of Fmoc.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: A similar compound with a hydroxyl group on the phenyl ring.
Uniqueness
The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid lies in its Fmoc protective group, which is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. This makes it particularly suitable for automated peptide synthesis and large-scale production.
By understanding the synthesis, reactions, and applications of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, researchers can effectively utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSLRPMRTOVHAB-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220498-02-2 | |
Record name | Fmoc-(R)-3-amino-3-phenylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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